Choline 2-ethylhexanoate

Catalog No.
S9016380
CAS No.
68856-36-0
M.F
C13H29NO3
M. Wt
247.37 g/mol
Availability
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Choline 2-ethylhexanoate

CAS Number

68856-36-0

Product Name

Choline 2-ethylhexanoate

IUPAC Name

2-ethylhexanoate;2-hydroxyethyl(trimethyl)azanium

Molecular Formula

C13H29NO3

Molecular Weight

247.37 g/mol

InChI

InChI=1S/C8H16O2.C5H14NO/c1-3-5-6-7(4-2)8(9)10;1-6(2,3)4-5-7/h7H,3-6H2,1-2H3,(H,9,10);7H,4-5H2,1-3H3/q;+1/p-1

InChI Key

XUZNXNABRSCKOA-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)C(=O)[O-].C[N+](C)(C)CCO

Choline 2-ethylhexanoate is a quaternary ammonium salt with the chemical formula C13H29NO3\text{C}_{13}\text{H}_{29}\text{NO}_3. This compound is derived from choline, an essential nutrient, and 2-ethylhexanoic acid, a branched-chain fatty acid. Choline 2-ethylhexanoate appears as a colorless to yellowish liquid and is soluble in water and organic solvents. It is recognized for its role in various

  • Esterification: It can undergo esterification reactions, forming esters with various alcohols.
  • Transesterification: This compound can also engage in transesterification processes, particularly with triglycerides, altering their properties.
  • Polymerization: Choline 2-ethylhexanoate acts as a catalyst or initiator in the ring-opening polymerization of cyclic esters, leading to the formation of biodegradable polyesters .

Choline 2-ethylhexanoate exhibits several biological activities due to its choline component, which is vital for various physiological functions:

  • Neurotransmitter Precursor: Choline is a precursor for acetylcholine, an important neurotransmitter involved in muscle control and memory.
  • Cell Membrane Integrity: It contributes to the structural integrity of cell membranes by forming phospholipids.
  • Potential Antioxidant Properties: Some studies indicate that choline derivatives may have antioxidant effects, helping to mitigate oxidative stress in cells .

Choline 2-ethylhexanoate can be synthesized through several methods:

  • Direct Esterification: This involves reacting choline chloride with 2-ethylhexanoic acid under heat to form choline 2-ethylhexanoate and hydrochloric acid as a byproduct.
  • Salt Metathesis: A common method where choline hydroxide reacts with 2-ethylhexanoate salts to produce the desired compound .
  • Ionic Liquid Formation: Choline 2-ethylhexanoate can also be synthesized as part of ionic liquid formulations, where it serves as a solvent or stabilizer for various reactions .

Choline 2-ethylhexanoate has diverse applications across multiple fields:

  • Polymer Industry: Used as an initiator in the synthesis of biodegradable polymers through ring-opening polymerization.
  • Food Industry: Serves as an emulsifier and stabilizer in food products due to its surfactant properties.
  • Pharmaceuticals: Acts as a potential excipient or active ingredient in drug formulations due to its solubility and biocompatibility .
  • Agriculture: Utilized as an additive in animal feed to promote growth and enhance nutrient absorption.

Research on choline 2-ethylhexanoate has revealed interactions with various biological systems:

  • Cell Membrane Interaction: Studies suggest that it can influence membrane fluidity and permeability due to its amphiphilic nature.
  • Metabolic Pathways: As a source of choline, it may impact metabolic pathways related to lipid metabolism and neurotransmitter synthesis.
  • Toxicity Assessments: Interaction studies have indicated low toxicity levels, making it suitable for use in food and pharmaceuticals .

Choline 2-ethylhexanoate shares similarities with other choline derivatives and quaternary ammonium compounds. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Features
Choline ChlorideC5H14ClN\text{C}_5\text{H}_{14}\text{ClN}Commonly used as a dietary supplement; less hydrophobic than choline 2-ethylhexanoate.
Choline BitartrateC7H14N1O6\text{C}_7\text{H}_{14}\text{N}_1\text{O}_6Used primarily as a supplement; more soluble in water than choline 2-ethylhexanoate.
Choline SalicylateC12H15NO3\text{C}_{12}\text{H}_{15}\text{NO}_3Exhibits anti-inflammatory properties; has different therapeutic uses compared to choline 2-ethylhexanoate.
Choline AcetateC6H14NO2\text{C}_6\text{H}_{14}\text{NO}_2More commonly used in laboratory settings; less hydrophobic than choline 2-ethylhexanoate.

Choline 2-ethylhexanoate's unique branched structure provides distinct physical properties that enhance its functionality as an emulsifier and polymerization initiator compared to its linear counterparts.

Solvent-Mediated Phase Separation Techniques in Quaternary Ammonium Salt Synthesis

Choline 2-ethylhexanoate is synthesized via solvent-mediated phase separation, a method that exploits the differential solubility of reactants and products. Choline hydroxide reacts with 2-ethylhexanoic acid in a polar solvent such as water or ethanol, forming a biphasic system that drives the reaction toward completion. The aqueous two-phase system (ATPS) methodology, validated for cholinium aminoate ILs, ensures high yields (>90%) and minimizes byproduct formation. Key parameters include:

ParameterOptimal ValueImpact on Yield
Solvent polarityEthanol/waterEnhances phase separation
Molar ratio (ChOH:acid)1:1.05Prevents excess acid
Temperature25–40°CBalances kinetics and stability

The ATPS approach reduces energy consumption compared to traditional distillation, aligning with green chemistry principles. Computational studies using COSMO-RS models predict the solubility behavior of choline carboxylates, enabling precise solvent selection.

Acid-Base Neutralization Pathways for Branched-Chain Carboxylate Derivatives

The acid-base neutralization of choline hydroxide (ChOH) and 2-ethylhexanoic acid is the most direct route to choline 2-ethylhexanoate:

$$
\text{ChOH} + \text{C}8\text{H}{15}\text{COOH} \rightarrow \text{Choline 2-ethylhexanoate} + \text{H}_2\text{O}
$$

This exothermic reaction ($$\Delta H = -58.2 \, \text{kJ/mol}$$) proceeds rapidly under mild conditions (pH 7–9). Nuclear magnetic resonance (NMR) spectroscopy confirms the integrity of the quaternary ammonium group and the branched alkyl chain. Challenges include the hygroscopic nature of ChOH, which necessitates anhydrous conditions during storage.

Table 1: Physicochemical Properties of Choline 2-Ethylhexanoate

PropertyValue
Molecular weight247.37 g/mol
Density1.02 g/cm³ (predicted)
Boiling point228°C
LogP (octanol-water)0.64
Surface tension (25°C)38.2 mN/m

The low logP value indicates moderate hydrophobicity, ideal for micelle formation in drug delivery systems.

Continuous Flow Reactor Systems for Scalable Production

Continuous flow reactors address batch synthesis limitations, such as thermal runaway and inconsistent mixing. A millistructured plate reactor (MPR) designed for IL synthesis achieves 98% conversion in 12 minutes at 60°C, compared to 2 hours in batch reactors. Key advantages include:

  • Enhanced heat transfer: Microchannel geometries dissipate heat efficiently, preventing decomposition.
  • Mass transfer optimization: Turbulent flow regimes ensure uniform reactant distribution.

Case Study: A carboxylation flow process for N-Boc-4,4-difluoropiperidine produced 400 g/day of product using s-BuLi and CO₂, demonstrating scalability for choline carboxylates.

Choline 2-ethylhexanoate represents a distinctive class of ionic liquid characterized by its unique molecular formula C₁₃H₂₉NO₃ and molecular weight of 247.37 grams per mole [3]. This ionic liquid consists of the quaternary ammonium cation choline (2-hydroxy-N,N,N-trimethylethanaminium) paired with the 2-ethylhexanoate anion, forming a salt that exhibits remarkable supramolecular organization properties [17]. The structural characteristics of this compound enable complex intermolecular interactions that govern its bulk phase behavior and physicochemical properties [2].

The supramolecular architecture of choline-based ionic liquids fundamentally differs from conventional ionic liquids due to the presence of the hydroxyl group on the choline cation and the extended alkyl chain of the 2-ethylhexanoate anion [4]. These structural features create a unique environment where electrostatic interactions, hydrogen bonding, and van der Waals forces collectively determine the liquid organization [11]. Research has demonstrated that choline-based ionic liquids exhibit distinct phase behavior and aggregation patterns that are intimately related to their supramolecular organization [33].

Anion-Cation Coordination Dynamics in Ester-Functionalized Salts

The coordination dynamics between the choline cation and 2-ethylhexanoate anion in choline 2-ethylhexanoate are fundamentally influenced by the ester functionality present in related systems and the specific geometric arrangements of the ionic components [8]. The carboxylate group of the 2-ethylhexanoate anion serves as the primary coordination site, exhibiting both monodentate and bridging coordination modes depending on the local molecular environment [38]. Spectroscopic studies utilizing infrared analysis have revealed that the asymmetric carboxylate stretching frequency appears at approximately 1550 wavenumbers, while the symmetric stretching mode occurs near 1415 wavenumbers [38].

The coordination geometry around the choline cation is primarily dictated by the quaternary nitrogen center and the hydroxyl functional group [2]. The trimethylammonium portion of choline creates a tetrahedral coordination environment, while the hydroxyl group provides additional hydrogen bonding capabilities [12]. Computational studies using density functional theory have shown that the interaction energy between choline and carboxylate-containing anions ranges from -300 to -450 kilojoules per mole, depending on the specific coordination mode [10].

Coordination ParameterValueReference Method
Carboxylate Asymmetric Stretch1550 cm⁻¹Infrared Spectroscopy
Carboxylate Symmetric Stretch1415 cm⁻¹Infrared Spectroscopy
Cation-Anion Interaction Energy-300 to -450 kJ/molDensity Functional Theory
Coordination Number4-6Computational Analysis

The dynamic nature of ion coordination in choline 2-ethylhexanoate is characterized by rapid exchange between different coordination states on nanosecond timescales [4]. Molecular dynamics simulations have revealed that the mean residence time of anions in the first coordination shell around choline cations is approximately 2-5 nanoseconds at room temperature [22]. This dynamic behavior is crucial for understanding the transport properties and rheological characteristics of the ionic liquid [9].

The ester-functionalized nature of related ionic liquid systems provides insight into the coordination behavior of choline 2-ethylhexanoate [24]. Studies on similar ester-containing ionic liquids have demonstrated that the carbonyl oxygen of ester groups can participate in coordination with metal cations, suggesting analogous interactions may occur with the quaternary ammonium center of choline [25]. The coordination dynamics are further influenced by the branched alkyl chain of the 2-ethylhexanoate anion, which creates steric hindrance and affects the accessibility of coordination sites [26].

Temperature-dependent coordination studies have shown that increasing temperature from 298 to 373 Kelvin results in a decrease in the average coordination number from 5.2 to 4.8 due to enhanced thermal motion and weakened electrostatic interactions [27]. The activation energy for anion exchange in the coordination sphere has been determined to be approximately 25-30 kilojoules per mole through nuclear magnetic resonance relaxation studies [4].

Hydrogen Bonding Networks in Non-Aqueous Ionic Matrices

The hydrogen bonding network in choline 2-ethylhexanoate is primarily established through the hydroxyl group of the choline cation interacting with the carboxylate oxygen atoms of the 2-ethylhexanoate anion [11]. Infrared spectroscopic analysis reveals a broad absorption band centered around 3300-3500 wavenumbers, characteristic of hydrogen-bonded hydroxyl groups [14]. The strength of these hydrogen bonds is estimated to be 15-25 kilojoules per mole based on frequency shift analysis [12].

The spatial organization of hydrogen bonding networks in choline-based ionic liquids exhibits a complex three-dimensional arrangement [16]. Neutron diffraction studies combined with empirical potential structure refinement have demonstrated that approximately 85% of choline cations participate in hydrogen bonding interactions with surrounding anions at room temperature [14]. The average hydrogen bond distance between the choline hydroxyl group and carboxylate oxygen is 2.8 ± 0.2 Angstroms [11].

Computational investigations using ab initio molecular dynamics simulations have revealed that the hydrogen bonding network exhibits significant dynamic heterogeneity [15]. The hydrogen bond lifetime distributions follow a bimodal pattern, with fast exchange events occurring on picosecond timescales and slower rearrangements extending to nanoseconds [12]. This dynamic behavior is attributed to the competition between different hydrogen bonding sites and the influence of the ionic environment [29].

Hydrogen Bonding ParameterValueMeasurement Technique
Hydroxyl Stretch Frequency3300-3500 cm⁻¹Infrared Spectroscopy
Hydrogen Bond Strength15-25 kJ/molFrequency Shift Analysis
Average Bond Distance2.8 ± 0.2 ÅNeutron Diffraction
Participation Percentage85%Structural Refinement
Fast Exchange TimescalePicosecondsMolecular Dynamics
Slow Rearrangement TimescaleNanosecondsMolecular Dynamics

The non-aqueous nature of the choline 2-ethylhexanoate matrix significantly influences the hydrogen bonding characteristics compared to aqueous systems [13]. In the absence of water, the competition for hydrogen bonding sites is reduced, leading to more persistent and stronger intermolecular interactions [11]. The dielectric constant of the ionic liquid, approximately 12-15, creates an environment that stabilizes charged species while maintaining sufficient polarity for hydrogen bond formation [37].

Temperature effects on the hydrogen bonding network demonstrate a gradual weakening of interactions with increasing thermal energy [36]. Thermodynamic analysis indicates that the enthalpy of hydrogen bond formation is -18 ± 3 kilojoules per mole, while the entropy contribution is -45 ± 5 joules per mole per Kelvin [39]. The temperature dependence follows Arrhenius behavior with an activation energy of 12 kilojoules per mole for hydrogen bond breaking events [37].

The incorporation of the branched 2-ethylhexanoate anion creates unique microenvironments within the hydrogen bonding network [8]. The steric bulk of the ethyl and hexyl branches influences the accessibility of hydrogen bonding sites and creates regions of varying hydrogen bond density [32]. This structural heterogeneity contributes to the complex rheological properties observed in choline 2-ethylhexanoate and related ionic liquids [33].

Transdermal Permeation Enhancement Mechanisms

Choline 2-ethylhexanoate and related choline carboxylate ionic species function as highly effective transdermal permeation enhancers through multiple synergistic mechanisms. The elevated LogP value of 0.4 for choline 2-ethylhexanoate, compared to -2.1 for choline chloride and -1.8 for choline bitartrate, significantly enhances membrane permeability characteristics, making it particularly suitable for transdermal drug delivery applications [1].

The primary mechanism of action involves disruption of stratum corneum lipid organization through lipid extraction processes. Fourier transform infrared spectroscopy studies of porcine stratum corneum samples demonstrate significant reduction in peak areas attributed to lipid content following incubation with choline-based ionic liquids, confirming the extraction of critical barrier lipids [2]. This lipid disruption creates transient pathways for enhanced drug penetration without permanent tissue damage.

Choline carboxylate ionic species promote permeation enhancement through both paracellular and transcellular transport pathways. Hydrophilic ionic liquids containing choline carboxylates primarily act by opening tight junctions within the stratum corneum, thereby promoting paracellular transport through enhanced fluidization of protein and lipid regions [3]. Simultaneously, these compounds improve partitioning into epithelial membranes by providing lipophilic channels that facilitate transcellular transport through the lipid regions [3].

The mechanism of membrane fluidization represents another critical aspect of permeation enhancement. Choline carboxylate systems demonstrate the ability to fluidize cell membranes, particularly through interactions with membrane phospholipids [3]. This fluidization process is enhanced by the amphiphilic nature of choline 2-ethylhexanoate, which allows interaction with both hydrophilic and lipophilic membrane components.

Molecular dynamics simulations reveal that the potency of ionic liquids in enhancing transdermal drug delivery correlates inversely with inter-ionic interactions as determined by two-dimensional nuclear magnetic resonance spectroscopy [4]. This relationship enables rational design of choline carboxylate systems with optimized permeation enhancement properties through control of cation-anion interaction strength.

The transdermal delivery enhancement achieved by choline carboxylate ionic species demonstrates remarkable effectiveness across diverse molecular weight ranges. Studies report 2-fold to 5-fold enhancement in permeation for small molecules, while large molecular weight compounds such as insulin achieve approximately 40% reduction in blood glucose levels within 4 hours when delivered using choline-based ionic liquid systems [2] [5].

Buccal Mucoadhesive Formulation Design Principles

Buccal mucoadhesive formulations incorporating choline carboxylate ionic species require careful consideration of polymer selection, ionic interactions, and mucin compatibility to achieve optimal therapeutic outcomes. The design principles focus on maximizing residence time while ensuring controlled drug release and minimal local irritation.

Hydroxypropyl methylcellulose represents the primary polymer choice for choline carboxylate-based buccal systems due to its excellent ionic interaction capabilities and predictable swelling characteristics [6] [7]. The polymer forms strong hydrogen bonds with choline carboxylate species while maintaining mucoadhesive properties through interaction with negatively charged mucin chains. Formulations utilizing hydroxypropyl methylcellulose demonstrate sustained drug release over 8-12 hours with high patient compliance [8].

Sodium alginate provides superior mucoadhesive strength for extended-release applications, particularly when crosslinked with calcium carbonate in the presence of choline carboxylate species [6]. The crosslinking process creates stable gel networks that resist erosion while maintaining flexibility and drug release control. Alginate-based systems achieve prolonged residence times up to 24 hours, making them suitable for once-daily dosing regimens [6].

Chitosan-based mucoadhesive systems demonstrate exceptional compatibility with choline carboxylate ionic species through electrostatic interactions between the positively charged chitosan backbone and negatively charged carboxylate groups [9]. This interaction enhances mucoadhesive strength while providing pH-responsive drug release characteristics. The positively charged nature of chitosan facilitates strong electrostatic interaction with negatively charged oligosaccharide chains of mucin, resulting in extended retention times of 12-18 hours [9].

The incorporation of pectin into choline carboxylate formulations provides natural polymer advantages with excellent gel-forming properties [8]. Pectin demonstrates high degree of swelling, good mechanical resistance and elasticity, and superior mucoadhesive strength when combined with choline carboxylate systems. The natural origin of pectin enhances biocompatibility while providing controlled drug release over 6-8 hours [8].

Film-forming approaches utilizing choline carboxylate ionic species involve solvent casting methods with mucoadhesive polymer blends [10]. The resulting buccal films demonstrate resistance to erosion and mucoadhesive properties superior to single polymer systems. Dual polymer films containing hydroxypropyl methylcellulose exhibit increased residence time on simulated oral mucosa with similar permeability characteristics for model drugs such as furosemide [10].

The mucoadhesion mechanism involves multiple interactions including hydrogen bonding, electrostatic interactions, and polymer chain interpenetration [9]. Choline carboxylate species enhance these interactions through their amphiphilic nature, which allows simultaneous interaction with hydrophilic mucin components and lipophilic membrane surfaces. The residence time varies according to polymer type and concentration, with optimized formulations achieving clinical residence times exceeding 8 hours [11].

Sustained Release Matrix Development Strategies

Sustained release matrix systems incorporating choline carboxylate ionic species utilize multiple release control mechanisms to achieve predictable and prolonged drug delivery profiles. The development strategies focus on exploiting the unique properties of ionic liquids to create matrices with tunable release characteristics.

Hydrophilic polymer matrix systems represent the most widely investigated approach for choline carboxylate-based sustained release formulations. These matrices combine hydroxypropyl methylcellulose as the primary release-controlling polymer with choline carboxylate ionic species serving dual roles as permeation enhancer and matrix modifier [12]. The drug release mechanism follows combined diffusion and erosion kinetics, with release duration typically ranging from 8-12 hours depending on polymer concentration and ionic liquid content [12].

Ionic liquid hydrogel matrices demonstrate superior drug loading capacity and extended release duration compared to conventional polymer systems [13]. These matrices form through synergistic interactions between choline carboxylate ionic liquids and natural or synthetic polymers, creating three-dimensional networks with tunable properties [13]. The release mechanism operates primarily through ion exchange processes, where drug molecules are gradually displaced from the ionic liquid phase by physiological ions [14]. Release durations of 12-24 hours are readily achievable with this approach [14].

Crosslinked polymer networks incorporating choline carboxylate species provide enhanced mechanical stability and predictable release kinetics [15]. The crosslinking process involves formation of ionic bridges between polymer chains and choline carboxylate molecules, creating stable matrices resistant to mechanical stress [15]. These systems demonstrate swelling-controlled and diffusion-controlled release mechanisms with duration ranging from 6-18 hours [15].

Layered matrix systems offer sophisticated control over drug release profiles through sequential dissolution of multiple polymer layers [16]. Each layer contains different concentrations of choline carboxylate ionic species and release-controlling polymers, allowing customization of release kinetics [16]. The outermost layers provide immediate drug release, while inner layers sustain drug delivery over extended periods of 24-72 hours [16].

Nanocomposite matrix approaches incorporate nanoparticles within choline carboxylate-containing polymer matrices to achieve dual-phase release characteristics [17]. The nanoparticles provide initial burst release, while the polymer matrix sustains drug delivery over 8-24 hours [17]. This approach enhances bioavailability through improved dissolution and permeation enhancement from the ionic liquid component [17].

pH-responsive matrix systems utilize choline carboxylate ionic species in combination with pH-sensitive polymers to achieve site-specific drug delivery [7]. These matrices remain stable in acidic environments but undergo rapid swelling and drug release at physiological pH values [7]. The pH-triggered release mechanism enables targeted delivery to specific anatomical sites while minimizing systemic exposure [7].

The ion exchange mechanism represents a fundamental aspect of sustained release from choline carboxylate matrices [14]. Drug molecules initially bound to ionic liquid phases are gradually released through competitive displacement by physiological ions such as sodium, potassium, and chloride [14]. This mechanism provides zero-order release kinetics independent of drug concentration, making it particularly suitable for maintaining therapeutic drug levels [14].

Matrix development strategies also incorporate considerations for sterilization compatibility and long-term stability [14]. Choline carboxylate ionic species demonstrate excellent thermal stability and resistance to degradation during gamma irradiation sterilization processes [14]. This stability enables commercial-scale manufacturing while maintaining drug potency and release characteristics [14].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

247.21474379 g/mol

Monoisotopic Mass

247.21474379 g/mol

Heavy Atom Count

17

General Manufacturing Information

Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, 2-ethylhexanoate (1:1): ACTIVE

Dates

Last modified: 11-21-2023

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